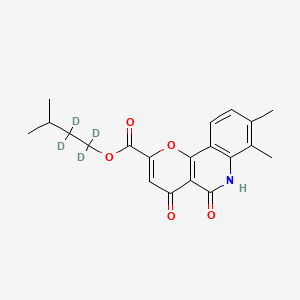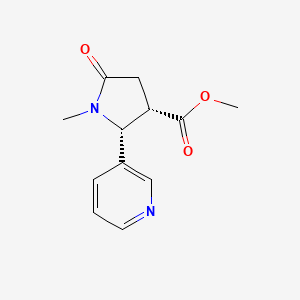
Ácido Tebipenemoico 4,7-seco Pivoxil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-seco-Tebipenemoic Acid Pivoxil is a biochemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 g/mol . It is primarily used in proteomics research and has significant potential in various scientific fields.
Aplicaciones Científicas De Investigación
4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.
Métodos De Preparación
The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves several steps, including the preparation of tebipenem pivoxil hydrobromide, a novel oral carbapenem prodrug . The synthetic route typically involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.
Industrial production methods for 4,7-seco-Tebipenemoic Acid Pivoxil are designed to ensure high yield and purity. These methods may involve large-scale esterification reactions followed by purification steps such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.
Comparación Con Compuestos Similares
4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:
Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.
Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.
Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.
The uniqueness of 4,7-seco-Tebipenemoic Acid Pivoxil lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .
Propiedades
Número CAS |
1380688-27-6 |
|---|---|
Fórmula molecular |
C22H33N3O7S2 |
Peso molecular |
515.64 |
Nombre IUPAC |
(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |
Clave InChI |
XRCZSPQKQSSDGX-QHSBEEBCSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)


